molecular formula C12H16N2O2 B11888147 2-Amino-3-(5-methylindolin-3-yl)propanoic acid

2-Amino-3-(5-methylindolin-3-yl)propanoic acid

Cat. No.: B11888147
M. Wt: 220.27 g/mol
InChI Key: BIBNLXCCQWJJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-methylindolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives and modified amino acids, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-methylindolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring and the presence of an amino acid side chain.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-amino-3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H16N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,8,10,14H,5-6,13H2,1H3,(H,15,16)

InChI Key

BIBNLXCCQWJJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC2CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.